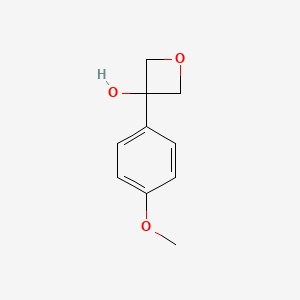

3-(4-Methoxyphenyl)oxetan-3-ol

Description

Historical Context and Evolution of Oxetane (B1205548) Research

The study of oxetanes dates back to the 19th century, with the first synthesis of the parent oxetane reported in the 1870s. beilstein-journals.org For many years, it was believed that the oxetane ring was planar, a notion that was later corrected by X-ray analysis, which revealed a slight puckering. beilstein-journals.org The initial development of oxetane chemistry was observed through the 1930s and 1940s, leading to the polymerization of 3,3-bis(chloromethyl)oxetane (B146354) and other derivatives in the 1950s. wikipedia.org Unsubstituted oxetane was first polymerized in 1956. wikipedia.org A significant milestone in the history of oxetane research is the discovery and study of the natural product paclitaxel (B517696) (Taxol), an anticancer drug containing an oxetane ring that is crucial for its biological activity. acs.orgresearchgate.netnih.gov This discovery spurred further investigation into the synthesis and reactivity of oxetanes. researchgate.netnih.gov

Significance of Four-Membered Heterocycles in Organic Synthesis and Molecular Design

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are strained ring systems that exhibit unique chemical reactivity, making them valuable intermediates in organic synthesis. numberanalytics.comrsc.orgbritannica.commsu.edu Their ring strain, which is approximately 25.5 kcal/mol for oxetane, facilitates ring-opening reactions, providing access to a variety of functionalized acyclic compounds. beilstein-journals.org In molecular design, particularly in medicinal chemistry, the incorporation of a four-membered heterocycle can significantly influence a molecule's physicochemical properties. numberanalytics.comnih.govnih.gov For instance, the oxetane motif is known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when used as a replacement for other functional groups like gem-dimethyl or carbonyl groups. nih.govmagtech.com.cnmdpi.com

Overview of Current Research Trends in Oxetane Chemistry

Current research in oxetane chemistry is largely driven by its applications in drug discovery and materials science. nih.govrsc.orgdoi.org A major trend is the development of new synthetic methods to access a diverse range of substituted oxetanes. nih.govacs.orgcore.ac.uknih.gov This includes the synthesis of 3,3-disubstituted oxetanes, which serve as important building blocks. rsc.orgdoi.org Another active area of research is the exploration of oxetanes as bioisosteres for common functional groups in drug candidates to improve their pharmacokinetic profiles. nih.govnih.gov Furthermore, the development of novel catalytic methods for the functionalization of the oxetane ring and its use in ring-opening and ring-expansion reactions continues to be a focus. beilstein-journals.orgnih.govresearchgate.net The use of oxetane sulfonyl fluorides as reactive intermediates for coupling reactions is also an emerging area. digitellinc.com

Rationale for Investigating 3-(4-Methoxyphenyl)oxetan-3-ol

Tertiary oxetanols, such as 3-(4-Methoxyphenyl)oxetan-3-ol, are valuable synthetic intermediates. The hydroxyl group can be displaced to form a tertiary carbocation, which can then be trapped by a variety of nucleophiles. doi.orgrsc.org This reactivity allows for the synthesis of a wide range of 3-substituted oxetanes. For instance, tertiary oxetanols can undergo Friedel-Crafts reactions with arene nucleophiles. doi.org They can also be converted to other functional groups, providing access to diverse oxetane-based scaffolds for drug discovery and other applications. thieme-connect.de

The presence of an electron-rich aryl substituent, such as the 4-methoxyphenyl (B3050149) group in 3-(4-Methoxyphenyl)oxetan-3-ol, plays a crucial role in the reactivity of the molecule. The electron-donating nature of the methoxy (B1213986) group stabilizes the formation of a carbocation at the 3-position of the oxetane ring. rsc.orgethz.ch This stabilization facilitates reactions that proceed through a carbocation intermediate, such as nucleophilic substitutions. rsc.org For example, the dehydroxylation of 3-(4-methoxyphenyl)oxetan-3-ol can be achieved directly under acidic conditions, a reaction that is not as facile with less electron-rich aryl substituents. thieme-connect.deethz.ch However, in some reactions, electron-rich aryl substituents can lead to lower yields. acs.orgcore.ac.uk The reactivity of oxetanes in Giese-type addition reactions is also influenced by the electronic nature of the 3-phenyl substituent, with both electron-donating and electron-withdrawing groups being well-tolerated. researchgate.netnih.gov

Compound Data

Below are tables detailing some of the known data for the compounds mentioned in this article.

Table 1: Compound Names and Structures

| Compound Name | Molecular Formula | Structure |

| 3-(4-Methoxyphenyl)oxetan-3-ol | C10H12O3 | O(C1=CC=C(C=C1)OC)C2(CO2)O |

| Oxetane | C3H6O | C1CCO1 |

| 3,3-bis(chloromethyl)oxetane | C5H8Cl2O | C1(CO1)(CCl)CCl |

| Paclitaxel | C47H51NO14 | CC1=C2C@HOC(=O)C)C@@HO |

| Azetidine | C3H7N | C1CNC1 |

| Thietane | C3H6S | C1CSC1 |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYOCRYGTYCMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 3 4 Methoxyphenyl Oxetan 3 Ol

Oxetane (B1205548) Ring Opening Reactions

The inherent ring strain of the oxetane in 3-(4-methoxyphenyl)oxetan-3-ol (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions under various conditions. acs.org These reactions are a primary pathway for its transformation and functionalization.

Both Brønsted and Lewis acids can catalyze the ring-opening of 3-(4-methoxyphenyl)oxetan-3-ol. acs.orgacs.org The presence of the electron-donating p-methoxyphenyl group at the C3 position is known to stabilize a potential carbocation intermediate, facilitating these reactions. rsc.org

Under acidic conditions, the reaction can proceed through two main pathways. The first involves protonation or coordination of a Lewis acid to the oxetane oxygen, followed by nucleophilic attack. The second, and often competing pathway, involves the formation of a tertiary carbocation at the C3 position by elimination of the hydroxyl group, which can then be attacked by a nucleophile or lead to ring opening. ethz.chdigitellinc.com

For instance, 3-aryloxetan-3-ols can undergo acid-catalyzed ring-opening to form substituted tetrahydropyrans in the presence of an alcohol, though this is sometimes a competing side reaction to the desired substitution at the hydroxyl group. acs.org In some cases, intramolecular ring opening can lead to the formation of larger ring systems. nih.gov The general instability of oxetanes in acidic conditions is a known challenge, often leading to ring-opening even during purification or storage. digitellinc.com

The strained oxetane ring of 3-(4-methoxyphenyl)oxetan-3-ol can be opened by a variety of nucleophiles, often requiring acid or base catalysis. thieme-connect.de

With Diols: In the presence of a Brønsted acid catalyst like bis(trifluoromethane)sulfonimide (Tf₂NH), 3-aryloxetan-3-ols can react with 1,2-diols. This reaction proceeds via initial formation of an oxetane carbocation, which reacts with one hydroxyl group of the diol. This is followed by an intramolecular ring-opening of the oxetane by the second hydroxyl group to form 1,4-dioxanes. acs.org

With Thiols: While specific examples for 3-(4-methoxyphenyl)oxetan-3-ol are part of broader studies, 3-aryloxetan-3-ols can undergo lithium-catalyzed alkylation with thiols. acs.org This reaction demonstrates chemoselectivity for C-OH activation over oxetane ring opening, but increasing the amount of thiol and reaction time can favor the ring-opened product. thieme-connect.de

With Carbon Nucleophiles: Lewis acid-catalyzed ring-opening with soft carbon nucleophiles has been reported for oxetanes, highlighting a pathway for C-C bond formation. nih.gov

The table below summarizes the outcomes of nucleophilic ring-opening reactions involving 3-aryloxetan-3-ols.

| Catalyst | Nucleophile | Product Type | Reference |

| Tf₂NH (Brønsted Acid) | 1,2-Diols | 1,4-Dioxanes | acs.org |

| Lithium Salts (Lewis Acid) | Thiols | Thioethers (ring-opened) | acs.orgthieme-connect.de |

| Lewis Acids | Soft Carbon Nucleophiles | Functionalized Alcohols | nih.gov |

The regioselectivity of ring-opening reactions of unsymmetrically substituted oxetanes is a critical aspect. For 3-(4-methoxyphenyl)oxetan-3-ol, nucleophilic attack generally occurs at the less sterically hindered carbon of the oxetane ring (the C2 or C4 positions). researchgate.net

In acid-catalyzed reactions, the regioselectivity can be influenced by the stability of the resulting carbocation or the transition state. For 3-aryloxetan-3-ols, the electronic nature of the aryl substituent plays a significant role. researchgate.net

Diastereoselectivity: In the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and unsymmetrical diols, high diastereoselectivity has been achieved. acs.org

Enantioselectivity: Chiral Brønsted acids, such as chiral phosphoric acids, have been used for the enantioselective desymmetrization of 3-substituted oxetanes, leading to chiral seven-membered 1,4-benzoxazepines with high enantiocontrol. nih.gov

An unconventional reductive ring-opening of oxetanes can be achieved using frustrated Lewis pairs (FLPs), such as a combination of B(C₆F₅)₃ and a hydrosilane. nih.gov This method can lead to unexpected reaction pathways.

In the B(C₆F₅)₃-catalyzed reductive opening of 3-aryloxetan-3-ols with hydrosilanes, an unusual double reduction accompanied by aryl migration has been observed. nih.gov Experimental evidence and control experiments suggest that this transformation proceeds through a key phenonium ion intermediate. This neighboring group participation of the aryl ring leads to a 1,2-aryl shift, resulting in a rearranged product instead of a simple reduction. nih.govmolaid.com This pathway highlights a complex reactivity pattern distinct from typical acid-catalyzed ring-opening reactions.

Reductive Ring Opening by Frustrated Lewis Pairs

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group of 3-(4-methoxyphenyl)oxetan-3-ol is a key site for functionalization, often proceeding while keeping the oxetane ring intact, although ring-opening can be a competing reaction.

Dehydroxylation: The direct dehydroxylation of 3-(4-methoxyphenyl)oxetan-3-ol can be accomplished in good yield using trifluoroacetic acid and triethylsilane as a hydride source. ethz.chthieme-connect.de This method, however, is not always general for other 3-aryloxetan-3-ols, particularly those with less electron-rich aryl groups. acs.orgethz.ch An alternative, more general two-step method involves a Barton-McCombie deoxygenation. thieme-connect.de

Etherification: The tertiary alcohol can be converted to an ether. This has been achieved using Brønsted acid catalysis (e.g., triflic acid) with various alcohols, a method that avoids the use of strong bases and alkylating agents. rsc.org This reaction selectively activates the tertiary benzylic alcohol, leading to the formation of 3-alkoxy-3-(4-methoxyphenyl)oxetane. rsc.org Traditional methods using a base like sodium hydride followed by an alkyl halide are also applicable. nih.gov

Friedel-Crafts Alkylation: The tertiary alcohol can be activated by a Lewis acid, such as SnCl₄, to generate a stabilized carbocation. This electrophile can then undergo Friedel-Crafts alkylation with electron-rich aromatic systems like indoles, forming a new carbon-carbon bond at the C3 position of the oxetane. nih.gov

Sulfanylation: A lithium-catalyzed reaction with thiols can selectively activate the C-OH group for substitution, yielding 3-sulfanyl-oxetanes. Excellent chemoselectivity over ring-opening is observed under optimized conditions. thieme-connect.de

The table below details reactions involving the tertiary hydroxyl group.

| Reagents | Reaction Type | Product | Reference |

| Trifluoroacetic acid, Triethylsilane | Dehydroxylation | 3-(4-Methoxyphenyl)oxetane | ethz.chthieme-connect.de |

| Triflic Acid, Alcohol (R-OH) | Etherification | 3-Alkoxy-3-(4-methoxyphenyl)oxetane | rsc.org |

| NaH, Alkyl Halide (R-X) | Etherification | 3-Alkoxy-3-(4-methoxyphenyl)oxetane | nih.gov |

| SnCl₄, Indole | Friedel-Crafts Alkylation | 3-(Indol-3-yl)-3-(4-methoxyphenyl)oxetane | nih.gov |

| Lithium Catalyst, Thiol (R-SH) | Sulfanylation | 3-(Alkylthio)-3-(4-methoxyphenyl)oxetane | thieme-connect.de |

Dehydroxylation of 3-Aryloxetan-3-ols

The removal of the hydroxyl group from 3-aryloxetan-3-ols to form 3-aryloxetanes is a key transformation. For 3-(4-methoxyphenyl)oxetan-3-ol, its electron-rich nature facilitates a direct, acid-mediated dehydroxylation. acs.orgethz.ch This reaction proceeds efficiently using triethylsilane as a hydride donor in the presence of trifluoroacetic acid. acs.orgthieme-connect.de The p-anisyl group's ability to stabilize the transient carbocation intermediate is critical for the success of this method, which is less effective for analogs with less electron-donating or electron-withdrawing aryl substituents. acs.orgethz.ch

A more general, albeit multi-step, approach for the dehydroxylation of 3-aryloxetan-3-ols involves a one-pot, three-step sequence. acs.orgthieme-connect.de This method includes the initial deprotonation of the alcohol with sodium hydride, followed by conversion to a tosylate intermediate. Subsequent reduction with a strong hydride reagent, such as lithium aluminum hydride, furnishes the dehydroxylated 3-aryloxetane. thieme-connect.de Careful temperature control is necessary during this process to prevent the undesired ring-opening of the strained oxetane. acs.org An alternative two-step method is the Barton-McCombie deoxygenation, which proceeds via a radical intermediate after forming a xanthate derivative. acs.org

| Method | Reagents | Substrate Scope Note | Yield | Reference |

| Direct Dehydroxylation | Trifluoroacetic acid, Triethylsilane | Effective for electron-rich aryls like p-anisyl | 76% | thieme-connect.de |

| Two-Step (via Tosylate) | 1. NaH, TsCl 2. LiAlH₄ | More general applicability | 27-58% | thieme-connect.de |

| Barton-McCombie | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN | Alternative radical-based method | 38% | acs.org |

Functional Group Interconversions at the Quaternary Carbon Center

The tertiary alcohol of 3-(4-methoxyphenyl)oxetan-3-ol can be replaced with various other functional groups, providing access to a diverse array of 3,3-disubstituted oxetanes. These transformations typically proceed via an S_N1-type mechanism involving the formation of a stabilized oxetane carbocation.

Sulfanylation: A lithium-catalyzed alkylation with thiols allows for the chemoselective conversion of electron-rich 3-aryloxetan-3-ols into 3-alkylsulfanyl-3-aryloxetanes. thieme-connect.debeilstein-journals.org This reaction demonstrates excellent selectivity for C-OH bond activation over the cleavage of the oxetane ring. thieme-connect.de The resulting oxetane sulfides can be further modified, for instance, through oxidation to the corresponding sulfoxides and sulfones. nih.gov

Halogenation: The hydroxyl group can also be substituted with halogens. Fluorination has been achieved using reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. acs.org The efficiency of this transformation is enhanced by electron-donating substituents on the aryl ring. ethz.ch Similarly, chlorination has been accomplished using methanesulfonyl chloride and triethylamine, although this remains a less common transformation. acs.org

| Transformation | Reagents | Product Type | Key Feature | Reference |

| Sulfanylation | Thiol, Lithium Catalyst | 3-Sulfanyl-oxetane | High chemoselectivity for C-OH activation | thieme-connect.debeilstein-journals.org |

| Fluorination | DAST or Deoxo-Fluor | 3-Fluoro-oxetane | Yields improved by electron-donating groups | acs.orgethz.ch |

| Chlorination | Methanesulfonyl Chloride, Et₃N | 3-Chloro-oxetane | Forms the desired product | acs.org |

Generation and Reactivity of Oxetane Carbocation Intermediates

The formation of a carbocation at the C3 position of the oxetane ring is a central theme in the reactivity of 3-(4-methoxyphenyl)oxetan-3-ol. The generation of this intermediate is facilitated by either Brønsted or Lewis acids, which promote the dehydration of the tertiary alcohol. chimia.chrsc.org The stability of this otherwise strained four-membered ring carbocation is significantly enhanced by the attached electron-rich 4-methoxyphenyl (B3050149) group. chimia.chrsc.orgimperial.ac.uk

Once formed, this electrophilic intermediate readily reacts with a variety of nucleophiles. chimia.ch This reactivity has been exploited in Friedel-Crafts reactions with electron-rich arenes and heteroarenes, as well as in reactions with thiols and alcohols. chimia.chrsc.org The choice of catalyst is crucial; overly strong acids can lead to polymerization or ring-opening, while weak acids may fail to induce dehydration. chimia.ch Optimized systems, such as a dual catalyst system of Li(NTf₂) and NBu₄PF₆, have been developed for these transformations. chimia.ch Interestingly, in reactions with phenols, oxetane ethers have been identified as reversible, off-cycle intermediates. rsc.org

Annulation Reactions and Construction of Complex Heterocycles

The unique reactivity of the oxetane carbocation intermediate allows for its use in annulation reactions to build more complex heterocyclic systems.

Synthesis of 1,4-Dioxanes via 1,2-bis-Electrophilic Behavior

A notable application of 3-(4-methoxyphenyl)oxetan-3-ol is in the synthesis of substituted 1,4-dioxanes. nih.govnih.gov In a Brønsted acid-catalyzed reaction with 1,2-diols, the oxetanol acts as a 1,2-bis-electrophile synthon. nih.govacs.orgresearchgate.net The proposed mechanism involves the acid-catalyzed formation of the oxetane carbocation. nih.govacs.org This carbocation is trapped by one of the hydroxyl groups of the 1,2-diol, forming an oxetane ether intermediate. rsc.orgnih.gov This intermediate is typically not isolated and undergoes a rapid, intramolecular ring-opening of the protonated oxetane by the remaining hydroxyl group. nih.govacs.org This cyclization step forms the six-membered 1,4-dioxane (B91453) ring and regenerates the acid catalyst, with water as the sole byproduct. acs.org This annulation strategy is highly effective, affording a wide range of mono- and bicyclic 1,4-dioxanes in good yields with high regio- and diastereoselectivity. nih.govacs.org

| Reactants | Catalyst | Intermediate | Product | Key Finding | Reference |

| 3-(4-Methoxyphenyl)oxetan-3-ol, Ethylene Glycol | Tf₂NH (Brønsted Acid) | Oxetane ether | 2-(4-Methoxyphenyl)-2-(hydroxymethyl)-1,4-dioxane | Oxetanol acts as a 1,2-bis-electrophile | nih.govnih.govacs.org |

Structural and Conformational Analysis

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Oxetane (B1205548) Conformation

The substitution at the 3-position of the oxetane ring with a 4-methoxyphenyl group introduces significant steric and electronic effects that dictate the ring's conformation. The presence of two substituents at the C3 position (3,3-disubstitution) inherently increases steric crowding and further encourages a puckered conformation of the oxetane ring to minimize these repulsive interactions. illinois.eduethz.ch

The electron-donating nature of the 4-methoxyphenyl group is known to stabilize the molecule, particularly any potential carbocation intermediate that might form at the benzylic C3 position during reactions. rsc.orgrsc.org This electronic influence can also affect the geometry. In derivatives of 3-(4-methoxyphenyl)oxetan-3-ol, such as oxetane ethers, the aryl ring is observed to be twisted significantly, approximately 80°, out of the plane defined by the ether oxygen, C3 of the oxetane, and the ipso-carbon of the aryl ring (O3–C1–CAr). rsc.org This contrasts sharply with related benzoate (B1203000) esters where the aryl ring is nearly coplanar to maximize π-conjugation. rsc.org This twisted conformation in the ethers highlights the three-dimensional nature conferred by the oxetane scaffold when conjugation is not the dominant factor. rsc.org Computational studies on related 3-aryl oxetanes suggest that the benzylic radical is stabilized through delocalization into the aromatic system, a factor influenced by the hybridization of the strained ring. chemrxiv.orgresearchgate.net

X-ray Crystallographic Investigations of 3-(4-Methoxyphenyl)oxetan-3-ol Derivatives

X-ray crystallography provides definitive insights into the solid-state conformation of molecules. While the crystal structure for 3-(4-Methoxyphenyl)oxetan-3-ol itself is not detailed in the provided sources, data for its derivatives offer a clear picture of the conformational preferences.

For instance, the X-ray structures of two ether derivatives, 3-(4-methoxyphenyl)-3-(3-phenylpropoxy)oxetane and 3-(cyclohexyloxy)-3-(4-methoxyphenyl)oxetane , have been determined. rsc.orgresearchgate.net These structures confirm the non-planar, puckered nature of the oxetane ring and the specific orientation of the substituents. rsc.orgrsc.org The analysis of these derivatives reveals that the increased steric bulk of the oxetane ring influences a switch in the conformational preference of the ether substituent compared to analogous structures without the ring. rsc.orgrsc.org

In a study on 1,4-dioxanes synthesized from 3-aryloxetan-3-ols, X-ray crystallography of the products showed a preference for the aromatic substituent to occupy an axial position, which confirms the significant influence of the substituent on the molecule's stereochemistry. acs.org

The table below summarizes the crystallographic data for derivatives of 3-(4-Methoxyphenyl)oxetan-3-ol.

| Compound Name | Crystal System | Space Group | Key Geometric Parameters | Reference |

| 3-(4-methoxyphenyl)-3-(3-phenylpropoxy)oxetane | Triclinic | P-1 | a = 8.3025(12) Å, b = 9.7428(13) Å, c = 10.8769(13) Å, α = 71.098(12)°, β = 81.271(11)°, γ = 71.101(12)° | researchgate.net |

| 3-(cyclohexyloxy)-3-(4-methoxyphenyl)oxetane | Monoclinic | P21/c | a = 10.7892(5) Å, b = 17.3283(6) Å, c = 8.0868(3) Å, β = 110.601(4)° | researchgate.net |

Spectroscopic Probing of Molecular Geometry and Conformational Preferences

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating molecular structure and dynamics in solution. For 3-(4-Methoxyphenyl)oxetan-3-ol and its analogues, NMR spectroscopy provides key data on the chemical environment of each atom.

The ¹H NMR spectrum of 3-(4-methoxyphenyl)oxetan-3-ol shows distinct signals for the aromatic protons of the methoxyphenyl group, the methylene (B1212753) protons of the oxetane ring, and the methoxy (B1213986) group protons. csic.es The methylene protons (at C2 and C4) of the oxetane ring are chemically non-equivalent due to the substitution pattern and ring puckering, typically appearing as complex multiplets. mdpi.com

The following table presents typical NMR data for 3-(4-Methoxyphenyl)oxetan-3-ol and a closely related derivative, providing evidence for their solution-state structure.

| Compound | Nucleus | Chemical Shift (δ) in ppm | Reference |

| 3-(4-Methoxyphenyl)oxetan-3-ol | ¹H NMR (CDCl₃) | 7.41 (d, 2H), 6.91 (d, 2H), 4.26–4.07 (m, 2H), 3.98 (dd, 1H), 3.87 (d, 1H), 3.82 (s, 3H) | csic.es |

| 3-(4-(Benzyloxy)phenyl)oxetan-3-ol | ¹H NMR (CDCl₃) | 7.47–7.33 (m, 7H), 7.00–7.02 (d, 2H), 5.09 (s, 2H), 4.86–4.91 (m, 4H), 2.92 (br, 1H) | mdpi.com |

| 3-(4-(Benzyloxy)phenyl)oxetan-3-ol | ¹³C NMR (CDCl₃) | 158.6, 136.9, 134.9, 128.8, 128.2, 127.6, 126.1, 115.2, 85.7, 75.8, 70.2 | mdpi.com |

The chemical shifts of the oxetane ring protons and carbons are sensitive to the substitution pattern and the degree of ring puckering. illinois.edu Conformational analyses using advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can further elucidate the spatial proximity between different protons, confirming the conformational preferences observed in the solid state. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is essential for confirming the molecular weight and elemental composition of 3-(4-Methoxyphenyl)oxetan-3-ol.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. rsc.org For 3-(4-Methoxyphenyl)oxetan-3-ol, HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is often coupled with ionization methods like Electrospray Ionization (ESI). csic.esscispace.com The precise mass measurement helps to confirm the identity of the compound and rule out the presence of impurities with similar masses.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like 3-(4-Methoxyphenyl)oxetan-3-ol without causing significant fragmentation. csic.esmdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov ESI-MS is valuable for confirming the molecular weight of the compound and can also be used to study non-covalent interactions and reaction intermediates. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the molecular vibrations of 3-(4-Methoxyphenyl)oxetan-3-ol.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the 3-(4-Methoxyphenyl)oxetan-3-ol molecule. The IR spectrum exhibits distinct absorption bands that correspond to the vibrational modes of specific bonds.

Key IR absorption bands for 3-(4-Methoxyphenyl)oxetan-3-ol include a broad band in the region of 3385-3407 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The presence of the aromatic ring is confirmed by bands corresponding to C-H stretching and C=C stretching vibrations. The ether linkage within the oxetane ring is also identifiable through its characteristic C-O-C stretching vibrations. rsc.orgrug.nl

Table 1: Key Infrared (IR) Spectroscopy Data for 3-(4-Methoxyphenyl)oxetan-3-ol

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch | 3385-3407 | rsc.org |

| Aromatic C-H Stretch | 2928 | rsc.org |

| Aliphatic C-H Stretch | 2867 | rsc.org |

| Aromatic C=C Stretch | 1622, 1513 | rsc.org |

| C-O-C Stretch (Ether) | 1236, 1175 | rsc.org |

| C-O Stretch (Alcohol) | 1061 | rsc.org |

Raman spectroscopy offers complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for 3-(4-Methoxyphenyl)oxetan-3-ol is not extensively reported in the provided search results, related studies on similar molecules like methyl 3-(4-methoxyphenyl)prop-2-enoate show that Raman spectroscopy can effectively probe the vibrations of the phenyl ring and the ethylenic bridge. ias.ac.in For 3-(4-Methoxyphenyl)oxetan-3-ol, Raman spectroscopy would be expected to reveal details about the skeletal vibrations of the oxetane ring and the methoxy-substituted phenyl group.

X-ray Diffraction (XRD) Techniques

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids.

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing the crystalline phases of a solid sample. ub.eduunits.it It provides a characteristic "fingerprint" for a crystalline compound, which can be used for identification and to assess purity. ub.edu For 3-(4-Methoxyphenyl)oxetan-3-ol, which is described as a white solid, PXRD can confirm its crystalline nature and identify the specific polymorph present. csic.es The technique is widely used in pharmaceutical applications to characterize different crystalline forms of active ingredients. units.itgoogle.comresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of 3-(4-Methoxyphenyl)oxetan-3-ol.

Flash column chromatography is a commonly employed method for the purification of this compound. csic.esrsc.orgthieme-connect.de In a typical procedure, the crude product is purified on a silica (B1680970) gel column using a gradient of ethyl acetate (B1210297) in cyclohexane (B81311) as the eluent. csic.es The purity of the collected fractions can be monitored by thin-layer chromatography (TLC), with a reported retention factor (Rf) of 0.25 in a 3:1 cyclohexane:EtOAc solvent system. csic.es High-performance liquid chromatography (HPLC) is another powerful technique for assessing the purity of the final product, as demonstrated in the characterization of related oxetane derivatives. mdpi.com

Table 2: Chromatographic Purification Data for 3-(4-Methoxyphenyl)oxetan-3-ol

| Technique | Stationary Phase | Mobile Phase | Reported Rf | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Gradient of 20% to 60% EtOAc in Cyclohexane | - | csic.es |

| Thin-Layer Chromatography (TLC) | Silica Gel | 3:1 Cyclohexane:EtOAc | 0.25 | csic.es |

Advanced Spectroscopic and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the characterization and quality control of synthesized chemical compounds. In the context of 3-(4-Methoxyphenyl)oxetan-3-ol, HPLC is primarily utilized to determine its purity, monitor reaction progress during synthesis, and, in more advanced applications, to separate its enantiomers. The technique separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Research involving compounds structurally analogous to 3-(4-Methoxyphenyl)oxetan-3-ol employs reversed-phase HPLC as a standard method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, the analysis of similar oxetane (B1205548) derivatives often utilizes C18 columns with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV spectrophotometric detector or a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths. bris.ac.uknih.gov For 3-(4-Methoxyphenyl)oxetan-3-ol, the presence of the para-methoxyphenyl group, a strong chromophore, allows for sensitive detection around 210 nm. rsc.org

The application of HPLC is crucial following synthesis and purification steps, such as column chromatography, to verify the final purity of the product. mdpi.com Analysis provides a chromatogram where the area of the peak corresponding to 3-(4-Methoxyphenyl)oxetan-3-ol is compared to the total area of all peaks to calculate the purity percentage.

For chiral molecules like 3-(4-Methoxyphenyl)oxetan-3-ol, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized chiral HPLC is required for their separation. researchgate.net This is typically achieved using a chiral stationary phase (CSP). researchgate.net Research on related chiral oxetanes has successfully employed Daicel Chiralpak columns for such separations. bris.ac.uksemanticscholar.org The mobile phase in chiral HPLC often consists of a nonpolar solvent system, such as a mixture of heptane (B126788) and isopropanol. semanticscholar.org The ability to separate and quantify the individual enantiomers is critical in stereoselective synthesis and for understanding the biological activity of specific stereoisomers.

The following table represents typical data obtained from a reversed-phase HPLC analysis for purity determination of different batches of a synthesized oxetane compound, based on findings for structurally related molecules. mdpi.com

| Batch Number | Retention Time (tR) [min] | Peak Area (%) | Purity (%) |

|---|---|---|---|

| B01-A | 7.15 | 99.6 | 99.6 |

| B01-B | 7.14 | 99.5 | 99.5 |

| B02-A | 7.16 | 99.8 | 99.8 |

| B02-B | 7.15 | 99.7 | 99.7 |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure AnalysisGeometry optimization using DFT, for instance with a functional like B3LYP and a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional structure of the molecule. This analysis would provide precise data on bond lengths, bond angles, and dihedral angles. The puckered nature of the oxetane (B1205548) ring is a key structural feature that influences its stability and reactivity.acs.org

Analysis of the electronic structure would involve examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding the molecule's reactivity. For 3-(4-Methoxyphenyl)oxetan-3-ol, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, indicating this is the likely site for electrophilic attack. The LUMO would be distributed across the oxetane ring and the C-O bond of the alcohol, marking them as potential sites for nucleophilic attack or bond cleavage. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density, highlighting the electronegative oxygen atoms as regions of negative potential (electron-rich) and the hydroxyl proton as a region of positive potential (electron-poor).

Table 1: Representative Data from DFT-Based Electronic Structure Analysis

| Property | Description | Predicted Characteristics for 3-(4-Methoxyphenyl)oxetan-3-ol |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Higher energy due to the electron-donating methoxy (B1213986) group, indicating greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Localized on the oxetane ring, suggesting susceptibility to ring-opening upon protonation. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. | The energy gap would be a key descriptor of its chemical reactivity and kinetic stability. |

| MEP Analysis | Maps the electrostatic potential onto the electron density surface. | Negative potential localized on oxygen atoms (hydroxyl and ether); positive potential on the hydroxyl hydrogen. |

Prediction of Reactivity and SelectivityDFT calculations are crucial for predicting the reactivity and selectivity of 3-(4-Methoxyphenyl)oxetan-3-ol. Its reactions are dominated by the formation of a carbocation intermediate at the C3 position. The electron-donating 4-methoxyphenyl group plays a pivotal role in stabilizing this otherwise strained four-membered ring carbocation.researchgate.net

Computational methods can quantify this stabilizing effect. The selectivity of reactions involving this compound often depends on a delicate balance of the carbocation's stability; if the carbocation is too stable, it may lead to undesired side reactions, while insufficient stabilization prevents its formation altogether. researchgate.net For example, in acid-mediated dehydroxylation reactions, the p-anisyl (4-methoxyphenyl) derivative is highly reactive, whereas unsubstituted phenyl or less electron-rich aryl variants fail to give the desired product, a testament to the electronic control over the reaction. acs.org

Mechanistic Investigations through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Elucidating Reaction Pathways and Transition StatesThe primary reaction pathway for 3-(4-Methoxyphenyl)oxetan-3-ol under acidic conditions involves the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary oxetane carbocation. This intermediate is the key to its reactivity.researchgate.netComputational modeling can map the entire energy profile of this process, identifying the transition state for the C-O bond cleavage.

A proposed mechanism for the Brønsted acid-catalyzed reaction with a diol involves:

Protonation of the oxetan-3-ol (B104164) by the acid catalyst.

Dehydration to form the stabilized 3-(4-methoxyphenyl)oxetanyl cation.

Nucleophilic attack on the carbocation by the diol, forming an oxetane ether intermediate.

Intramolecular, acid-catalyzed ring-opening of the strained oxetane ether to yield the final product, such as a 1,4-dioxane (B91453). researchgate.net

Computational location of the transition states for each step and calculation of their corresponding activation energies would provide a quantitative understanding of the reaction kinetics and the rate-determining step.

Understanding Carbocation Stability and RearrangementsThe stability of the 3-(4-methoxyphenyl)oxetanyl cation is the central factor governing the compound's reactivity. The 4-methoxy group provides significant resonance stabilization to the positive charge at the benzylic position. This electronic stabilization is crucial for overcoming the inherent ring strain of the four-membered carbocation.researchgate.netresearchgate.net

Table 2: Factors Influencing the Stability of the 3-(4-Methoxyphenyl)oxetanyl Cation

| Factor | Contribution to Stability |

|---|---|

| Inductive Effect | The electron-donating methoxy group pushes electron density through the sigma bonds towards the carbocation center. |

| Resonance (Mesomeric) Effect | The lone pair on the methoxy oxygen delocalizes into the phenyl ring and stabilizes the positive charge at the benzylic C3 position through the π-system. This is the dominant stabilizing factor. |

| Ring Strain | The four-membered ring introduces significant angle strain, which destabilizes the carbocation. |

| Hybridization | The carbocation center is sp² hybridized, which prefers a planar geometry that is constrained by the puckered oxetane ring. |

The high stability of this intermediate explains why 3-(4-Methoxyphenyl)oxetan-3-ol is an effective substrate in reactions that proceed via an SN1-type mechanism. researchgate.netresearchgate.net Without this stabilization, the formation of the carbocation would be energetically prohibitive, and alternative reaction pathways or no reaction would be observed. acs.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior and conformational landscape of 3-(4-Methoxyphenyl)oxetan-3-ol. Such simulations model the atomic motions of the molecule over time, providing insight into its flexibility and preferred shapes.

An MD simulation would reveal the dynamics of the oxetane ring's puckering and the rotational freedom of the 4-methoxyphenyl group. This information is valuable for understanding how the molecule's shape influences its ability to interact with other molecules, such as catalysts or nucleophiles in a solvent environment. By simulating the molecule in different solvents, one could also analyze how solvent interactions affect its conformational preferences and the accessibility of its reactive sites.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Validation

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. baranlab.orgprinceton.edunih.gov This effect arises from the differences in zero-point vibrational energies of bonds involving heavier isotopes, which are lower than those of their lighter counterparts. baranlab.org Consequently, bonds to heavier isotopes require more energy to break, leading to a slower reaction rate if that bond is broken or significantly altered in the rate-determining step of the reaction. princeton.edu

For a compound such as 3-(4-Methoxyphenyl)oxetan-3-ol, KIE studies could provide invaluable insights into the mechanisms of its reactions, for instance, in acid-catalyzed ring-opening reactions. By selectively replacing specific hydrogen atoms with deuterium (B1214612) (a heavier isotope of hydrogen), chemists can probe the transition state of the reaction.

A hypothetical study on the acid-catalyzed hydrolysis of 3-(4-Methoxyphenyl)oxetan-3-ol could involve the synthesis of isotopically labeled analogs and the subsequent measurement of their reaction rates compared to the unlabeled compound. The ratio of the rate constants (kH/kD) provides the magnitude of the KIE.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Acid-Catalyzed Hydrolysis of 3-(4-Methoxyphenyl)oxetan-3-ol Analogs

| Labeled Position | Isotope | Rate Constant (s⁻¹) | k_light / k_heavy | Interpretation |

| Unlabeled | ¹H | 1.2 x 10⁻³ | - | Baseline |

| Oxetane C2-H | ²H | 1.1 x 10⁻³ | 1.09 | Small secondary KIE; C-H bond rehybridization in the transition state |

| Phenyl ortho-H | ²H | 1.2 x 10⁻³ | 1.00 | No KIE; C-H bond not involved in the rate-determining step |

| Hydroxyl O-H | ²H | 4.8 x 10⁻⁴ | 2.50 | Primary KIE; Proton transfer is part of the rate-determining step |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of KIE values is crucial for mechanistic validation. A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. epfl.ch A secondary KIE (kH/kD is slightly different from 1) occurs when the isotopic substitution is at a position that is not directly involved in bond breaking but experiences a change in its bonding environment, such as a change in hybridization, in the transition state. princeton.edu If no significant KIE is observed (kH/kD ≈ 1), it suggests that the bond to the isotopically labeled atom is not significantly altered in the rate-determining step. princeton.edu

In Silico Approaches to Molecular Design and Chemical Space Exploration

In silico methods, which utilize computer simulations and computational chemistry, have become indispensable tools in modern drug discovery and materials science for designing novel molecules and exploring vast chemical spaces. nih.govnih.gov Chemical space encompasses all possible molecules and their properties, and navigating this immense landscape is a significant challenge. scispace.com For a scaffold like 3-(4-Methoxyphenyl)oxetan-3-ol, computational approaches can be employed to predict the properties of its derivatives and to guide the synthesis of new compounds with desired characteristics.

The exploration of the chemical space around the 3-(4-Methoxyphenyl)oxetan-3-ol core can be facilitated by generating virtual libraries of related compounds. mdpi.com This involves systematically modifying the core structure by adding various substituents at different positions. These virtual compounds can then be subjected to computational screening to evaluate their potential as, for example, kinase inhibitors, a common application for oxetane-containing molecules. mdpi.comresearchgate.net

One of the key aspects of in silico molecular design is the use of molecular descriptors to quantify the physicochemical and structural properties of molecules. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with biological activity or other properties.

Table 2: Predicted Properties of Hypothetical Derivatives of 3-(4-Methoxyphenyl)oxetan-3-ol

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |

| 3-(4-Methoxyphenyl)oxetan-3-ol | 194.21 | 1.85 | 49.69 | 520 |

| 3-(4-Methoxy-3-nitrophenyl)oxetan-3-ol | 239.21 | 1.95 | 95.52 | 350 |

| 3-(3-Chloro-4-methoxyphenyl)oxetan-3-ol | 228.66 | 2.55 | 49.69 | 210 |

| 3-(4-Methoxy-3-aminophenyl)oxetan-3-ol | 209.23 | 1.25 | 75.72 | 890 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By analyzing such data, medicinal chemists can identify promising candidates for synthesis and further experimental testing. For instance, the hypothetical data in Table 2 suggests that adding a chloro group at the 3-position of the phenyl ring might enhance the desired activity. These computational models accelerate the drug design process by prioritizing compounds with a higher probability of success, thereby reducing the time and resources required for experimental work. nih.gov

Applications and Future Directions in Chemical Synthesis

3-(4-Methoxyphenyl)oxetan-3-ol as a Key Building Block for Diverse Scaffolds

3-(4-Methoxyphenyl)oxetan-3-ol serves as a versatile precursor for a variety of more complex molecular architectures. The presence of the hydroxyl group at the 3-position provides a convenient handle for further functionalization, while the 4-methoxyphenyl (B3050149) substituent can influence the electronic properties and steric environment of the molecule. The inherent ring strain of the oxetane (B1205548) core facilitates ring-opening reactions, allowing for the introduction of diverse functionalities and the construction of linear or larger cyclic systems. acs.org

The synthesis of 3-aryl-substituted oxetan-3-ols often begins with the corresponding oxetan-3-one, which can undergo nucleophilic addition by an organometallic reagent such as a Grignard or organolithium compound derived from 4-bromoanisole (B123540). nih.gov This approach allows for the direct installation of the desired aryl group at the 3-position.

Once formed, 3-(4-methoxyphenyl)oxetan-3-ol can be subjected to a range of transformations. For instance, acid-mediated dehydroxylation can yield the corresponding 3-(4-methoxyphenyl)oxetane. acs.org This reaction, however, requires careful control of conditions to prevent unwanted ring-opening of the strained oxetane. acs.org

The oxetane ring in these building blocks can also participate in cycloaddition reactions. For example, the [2+2] cycloaddition, known as the Paternò-Büchi reaction, is a common method for synthesizing oxetanes, and the reverse reaction can be envisaged under specific conditions to generate different scaffolds. nih.gov

The following table provides an overview of the types of scaffolds that can be accessed from 3-substituted oxetane building blocks:

| Scaffold Type | Synthetic Transformation | Potential Application |

|---|---|---|

| Substituted Tetrahydrofurans | Acid-catalyzed intramolecular ring-opening and rearrangement | Core structures in natural products and pharmaceuticals |

| 1,4-Diols | Reductive ring-opening | Versatile synthetic intermediates |

| Functionalized Propan-1,3-diols | Nucleophilic ring-opening with various nucleophiles | Building blocks for polymers and complex molecules |

| Spirocyclic Oxetanes | Intramolecular cyclization strategies | Introduction of 3D character into flat molecules |

Strategic Incorporation of the Oxetane Moiety in Complex Molecule Synthesis

The incorporation of an oxetane ring into a complex molecule is a strategic decision often aimed at improving its "drug-like" properties. acs.org The small, polar, and sp³-rich nature of the oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.net The synthesis of complex molecules containing the oxetane unit can be achieved through two main strategies: the de novo construction of the oxetane ring within the molecular framework or the use of pre-functionalized oxetane building blocks. nih.gov

The Williamson etherification is a classical and still widely used method for the intramolecular cyclization to form the oxetane ring. acs.org This typically involves a 1,3-diol precursor where one hydroxyl group is converted into a good leaving group, followed by intramolecular nucleophilic attack by the other hydroxyl group under basic conditions. acs.org

Role of Oxetanes as Bioisosteres in Molecular Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. The oxetane ring has emerged as a valuable bioisostere for several common functional groups in medicinal chemistry. nih.gov

Pioneering work has demonstrated that 3,3-disubstituted oxetanes can serve as effective replacements for gem-dimethyl groups. acs.org While gem-dimethyl groups are often introduced to block metabolically labile positions, they can also increase the lipophilicity of a compound, which may be detrimental to its pharmacokinetic profile. acs.org Replacing a gem-dimethyl group with a spirocyclic oxetane can maintain the steric bulk necessary for blocking metabolism while simultaneously increasing polarity and aqueous solubility. researchgate.net

Furthermore, the oxetane moiety is considered a bioisostere of the carbonyl group. nih.govresearchgate.net The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. acs.org This substitution can lead to improved metabolic stability by removing a site susceptible to enzymatic reduction or oxidation. researchgate.net

The following table summarizes the bioisosteric relationships of the oxetane moiety:

| Common Functional Group | Oxetane Bioisostere | Key Property Modifications |

|---|---|---|

| gem-Dimethyl Group | 3,3-Disubstituted (Spirocyclic) Oxetane | Increased polarity, improved aqueous solubility, maintained metabolic stability. acs.org |

| Carbonyl Group (Ketone) | 3-Substituted Oxetane | Improved metabolic stability, similar hydrogen bonding capacity. nih.gov |

| Carboxylic Acid | Oxetan-3-ol (B104164) | Reduced acidity, potentially improved cell permeability. nih.govnih.gov |

The introduction of an oxetane ring generally leads to an increase in aqueous solubility due to its polar nature and ability to act as a hydrogen bond acceptor. researchgate.net This effect is particularly pronounced when replacing lipophilic groups like the gem-dimethyl moiety. The increased solubility can be a significant advantage in drug development, as it can improve bioavailability and formulation options.

From a metabolic stability perspective, the oxetane ring is generally robust. researchgate.net Studies have shown that 3-substituted and 3,3-disubstituted oxetanes are often more resistant to metabolic degradation compared to other substitution patterns. acs.org For instance, while 2-monosubstituted oxetanes can undergo ring scission, 3-monosubstituted oxetanes are more likely to be metabolized at other positions in the molecule. acs.org The substitution of metabolically vulnerable sites with an oxetane ring is a common strategy to prolong the half-life of a drug candidate.

Development of Novel Methodologies for Oxetane Functionalization

The growing importance of oxetanes in chemical synthesis has spurred the development of new methods for their synthesis and functionalization. While classical methods like the Williamson etherification remain relevant, more recent advances have focused on catalytic and more efficient approaches.

Recent developments include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of substituted oxetanes is an active area of research. This is crucial for the preparation of single-enantiomer drug candidates.

C-H Functionalization: Direct functionalization of C-H bonds on the oxetane ring offers a highly atom-economical approach to introduce new substituents.

Ring-Opening Reactions: Novel catalytic methods for the regio- and stereoselective ring-opening of oxetanes with a wide range of nucleophiles continue to be developed. radtech.org This allows for the synthesis of a diverse array of functionalized acyclic compounds.

Late-Stage Functionalization: Methods that allow for the introduction of the oxetane moiety late in a synthetic sequence are highly valuable for the rapid generation of analog libraries in drug discovery programs.

Emerging Research Areas and Potential Breakthroughs in Oxetane Chemistry

The field of oxetane chemistry is continuously evolving, with several exciting areas of research poised for significant breakthroughs.

One emerging area is the use of photocatalysis for the synthesis and functionalization of oxetanes. Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns compared to traditional thermal methods.

Another area of intense interest is the development of oxetane-based polymers . The ring-opening polymerization of oxetanes can lead to polyethers with unique properties, such as thermal stability and tunable polarity, which could find applications in materials science. radtech.org

Furthermore, the exploration of oxetanes in chemical biology as probes and labeling agents is a growing field. Their unique physicochemical properties and metabolic stability make them attractive scaffolds for the design of molecules that can be used to study biological processes.

Finally, the discovery of new natural products containing the oxetane motif will undoubtedly inspire new synthetic strategies and investigations into their biological activities. The structural complexity of these natural products often presents significant synthetic challenges, driving innovation in the field of organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)oxetan-3-ol?

- Methodological Answer : A typical synthesis involves oxetane ring formation followed by functionalization. For example:

- Oxetane ring construction : Cyclization of epoxides or ketones using reagents like trimethylsulfoxonium iodide under basic conditions (KHMDS or NaH) .

- Introduction of 4-methoxyphenyl group : Suzuki-Miyaura coupling with a boronate ester (e.g., 4-methoxyphenylboronic acid) using Pd catalysts (Pd(PPh₃)₄) and base (Na₂CO₃) .

- Optimization : Control reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing 3-(4-Methoxyphenyl)oxetan-3-ol?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons; δ ~80–85 ppm for oxetane carbons) and methoxy group (δ ~3.8 ppm for –OCH₃) .

- IR Spectroscopy : Identify hydroxyl (broad peak ~3200–3600 cm⁻¹) and ether (C–O stretch ~1100 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from isomers .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence the reactivity of the oxetane ring in nucleophilic substitution?

- Methodological Answer :

- Steric effects : The bulky 4-methoxyphenyl group hinders nucleophilic attack on the oxetane ring, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to proceed .

- Electronic effects : The electron-donating methoxy group stabilizes the oxetane ring via resonance, reducing ring strain but slowing reactions like acid-catalyzed ring-opening. Compare with analogs (e.g., 3-(4-bromophenyl)oxetan-3-ol) to isolate electronic contributions .

- Experimental validation : Perform kinetic studies with varying substituents (e.g., –F, –NO₂) to quantify electronic effects .

Q. How can researchers resolve discrepancies in reported catalytic conditions for oxidizing 3-(4-Methoxyphenyl)oxetan-3-ol derivatives?

- Methodological Answer :

- Contradictory data : Some studies recommend KMnO₄ in acidic conditions, while others use CrO₃ in acetic acid .

- Systematic approach :

Test both conditions with controlled variables (concentration, temperature).

Monitor reaction progress via TLC/GC-MS to identify intermediates.

Optimize selectivity by adjusting solvent polarity (e.g., acetone vs. acetic acid) .

- Mechanistic insight : Density Functional Theory (DFT) calculations can model transition states to explain divergent pathways .

Q. What strategies mitigate competing side reactions during substitution of the hydroxyl group in 3-(4-Methoxyphenyl)oxetan-3-ol?

- Methodological Answer :

- Competing elimination : Use mild reagents (e.g., SOCl₂ in DCM at 0°C) instead of PBr₃ to suppress β-elimination .

- Protecting groups : Temporarily protect the hydroxyl group with TBSCl before functionalizing the oxetane ring .

- Catalytic control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.